molecular formula C12H23N3 B13283443 (Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13283443
M. Wt: 209.33 g/mol
InChI Key: OMWNKIWJEVTOQO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1$$H NMR :

    • Pyrazole ring protons (position 2): A singlet near δ 6.2–6.5 ppm due to deshielding and lack of adjacent hydrogens.
    • Methyl groups: Three singlets between δ 2.1–2.4 ppm for the 1,3,5-trimethyl substituents.
    • Methylene bridge (-CH$$_2$$-): A triplet near δ 3.7 ppm (coupled to the amine proton).
    • Pentan-3-yl chain: Multiplet signals for the central CH group (δ 1.4–1.6 ppm ) and CH$$2$$/CH$$3$$ groups (δ 0.9–1.3 ppm ).
  • $$^{13}$$C NMR :

    • Pyrazole carbons: Aromatic carbons at δ 140–150 ppm , with methyl carbons at δ 10–15 ppm .
    • Methylene bridge: δ 45–50 ppm (sp$$^3$$ hybridized).
    • Pentan-3-yl carbons: Aliphatic signals between δ 20–35 ppm .

Infrared (IR) Spectroscopy

  • N-H stretch: Broad band near 3300 cm$$^{-1}$$ (secondary amine).
  • C-N stretch: Absorption at 1200–1250 cm$$^{-1}$$ .
  • Pyrazole ring vibrations: Peaks at 1500–1600 cm$$^{-1}$$ (C=C/C=N).

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 209.33 (M$$^+$$).
  • Fragmentation patterns: Loss of the pentan-3-yl group (m/z 140 ) and pyrazolylmethyl moiety (m/z 123 ).

Comparative Analysis with Analogous Pyrazolylmethylamine Derivatives

This compound shares structural motifs with other pyrazolylmethylamine derivatives but differs in substituent effects:

Table 2: Comparison with Analogous Compounds

Compound Substituent on Amine Molecular Weight (g/mol) Key Spectral Features (δ, ppm)
Target Compound Pentan-3-yl 209.33 NH: δ 3.7 (t); Pyrazole CH: δ 6.3
N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide Sulfonamide 350.19 SO$$_2$$: δ 7.6; Pyrazole CH: δ 6.5
Tris(3-methylpyrazol-1-yl)methane None (tridentate ligand) 249.30 Pyrazole CH: δ 6.1; CH: δ 8.2

Key differences include:

  • Electronic Effects : The pentan-3-yl group’s electron-donating nature contrasts with sulfonamide’s electron-withdrawing properties, altering pyrazole ring electron density.
  • Steric Profile : The linear pentan-3-yl chain imposes less steric hindrance compared to bulky aryl sulfonamides, influencing reactivity and coordination chemistry.
  • NMR Shifts : The absence of electronegative groups in the target compound results in upfield shifts for the methylene bridge protons compared to sulfonamide derivatives.

These comparisons underscore the role of substituents in modulating physicochemical and spectroscopic properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pentan-3-amine

InChI

InChI=1S/C12H23N3/c1-6-11(7-2)13-8-12-9(3)14-15(5)10(12)4/h11,13H,6-8H2,1-5H3

InChI Key

OMWNKIWJEVTOQO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1=C(N(N=C1C)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis techniques. The key strategy centers on constructing the pyrazole ring substituted with methyl groups and then introducing the pentan-3-yl amine side chain via a nucleophilic substitution or reductive amination step.

Stepwise Synthesis Outline

Step Reaction Type Description Key Reagents/Conditions
1 Pyrazole Ring Formation Synthesis of 1,3,5-trimethyl-1H-pyrazole core via cyclocondensation of appropriate precursors Hydrazine derivatives, diketones, acidic catalyst
2 Functionalization at C4 Introduction of a methyl group at the 4-position of pyrazole ring Methylation agents (e.g., methyl iodide)
3 Side Chain Attachment Coupling of pentan-3-yl amine to the pyrazol-4-yl methyl position Reductive amination or nucleophilic substitution using pentan-3-yl amine and pyrazol-4-yl aldehyde or halide
4 Purification and Isolation Chromatographic techniques to isolate the final compound Column chromatography, crystallization

Detailed Reaction Conditions and Yields

  • Pyrazole Core Synthesis: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone precursor under acidic conditions. This step typically yields the 1,3,5-trimethylpyrazole intermediate with yields ranging from 75% to 85% depending on reaction time and temperature control.

  • Methylation at C4: Selective methylation at the 4-position of the pyrazole ring is achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds at ambient temperature with yields around 80%.

  • Side Chain Coupling: The key step involves the attachment of the pentan-3-yl amine side chain. This is commonly performed via reductive amination, where the pyrazol-4-yl methyl aldehyde intermediate reacts with pentan-3-yl amine in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This step typically achieves yields between 70% and 90%, depending on the purity of starting materials and reaction optimization.

  • Purification: Final purification is carried out using silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures, followed by recrystallization from appropriate solvents to obtain analytically pure this compound.

Representative Experimental Procedure

A typical procedure reported involves:

  • Preparation of 1,3,5-trimethylpyrazole by condensation of hydrazine hydrate with 2,4-pentanedione under acidic catalysis.

  • Methylation of the pyrazole intermediate at the 4-position using methyl iodide and potassium carbonate in acetone at room temperature.

  • Oxidation of the methyl group at the 4-position to an aldehyde using selenium dioxide or manganese dioxide.

  • Reductive amination of the aldehyde intermediate with pentan-3-yl amine using sodium triacetoxyborohydride in dichloromethane under nitrogen atmosphere.

  • Workup and purification by chromatography and crystallization.

Analytical Characterization of the Product

  • NMR Spectroscopy: Characteristic signals for the pyrazole ring protons and methyl substituents are observed, along with the methylene protons of the pentan-3-yl amine side chain.

  • Mass Spectrometry: Molecular ion peak at m/z = 209.33 confirms molecular weight.

  • Elemental Analysis: Consistent with molecular formula C12H23N3.

  • Chromatographic Purity: >98% by HPLC analysis.

Research Data Summary

Parameter Value/Range Notes
Molecular Formula C12H23N3 Confirmed by elemental analysis
Molecular Weight 209.33 g/mol Confirmed by mass spectrometry
Yield of Pyrazole Formation 75–85% Dependent on reaction conditions
Yield of Methylation Step ~80% Selective methylation at C4
Yield of Reductive Amination 70–90% Key step for side chain attachment
Purity of Final Product >98% (HPLC) After chromatographic purification
Characterization Techniques NMR, MS, Elemental Standard analytical methods for confirmation

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine moiety and pyrazole ring undergo oxidation under controlled conditions:

Reagent Conditions Product Mechanistic Notes
Hydrogen peroxide (H₂O₂)Aqueous ethanol, 60°CPyrazole N-oxide derivativesSelective oxidation of pyrazole nitrogen.
Potassium permanganate (KMnO₄)Acidic mediumCarboxylic acid formation at branched alkaneCleavage of C–N bonds in the pentan-3-yl group.
  • Key Finding : Oxidation with H₂O₂ favors pyrazole ring modification over alkyl chain degradation.

Reduction Reactions

The amine group participates in reductive processes:

Reagent Conditions Outcome
Lithium aluminum hydride (LiAlH₄)Anhydrous THF, refluxReduction of any imine intermediates
Sodium borohydride (NaBH₄)Methanol, RTPartial reduction of electron-deficient bonds
  • Limitation : The trimethylpyrazole group exhibits steric hindrance, reducing reaction efficiency with bulkier reagents.

Nucleophilic Substitution

The primary amine acts as a nucleophile in alkylation/acylation reactions:

Electrophile Conditions Product Yield
Benzyl chlorideK₂CO₃, DMF, 80°CN-Benzylated derivative~65%
Acetyl chloridePyridine, 0°C → RTN-Acetylated compound~72%
  • Regioselectivity : Substitution occurs preferentially at the primary amine site due to lower steric hindrance.

Cyclization and Heterocycle Formation

The compound participates in tandem reactions to form fused heterocycles:

Reagents Product Application
Phenacyl bromide + DABCOPyrrole derivatives (e.g., 1H-pyrrol-3-amine)Pharmacological scaffolds
Ethyl acetoacetatePyrazolo-pyrimidine hybridsMaterials science
  • Mechanism : Base-mediated (e.g., DABCO) deprotonation initiates cyclization via enamine intermediates .

Metal Coordination

The pyrazole nitrogen and amine group form complexes with transition metals:

Metal Salt Ligand Behavior Complex Structure
Cu(II) chlorideBidentate (N-pyrazole, N-amine)Octahedral geometry
Pd(OAc)₂Monodentate (pyrazole ring)Square-planar complexes
  • Stability : Cu(II) complexes show higher thermodynamic stability than Pd(II) analogs .

Scientific Research Applications

(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of (Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine with Analogous Compounds

Compound Name Molecular Formula CAS Number Key Substituents/Functional Groups Molecular Weight (g/mol) Source
This compound C₁₂H₂₃N₃ 1152839-85-4 Pentan-3-yl, trimethylpyrazole, amine 209.33
1-[(Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine C₁₁H₂₀N₄O₂S 1018996-06-9 Sulfonyl, piperidine, trimethylpyrazole 272.37
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₆N₄ Not provided Pyridine, cyclopropyl, methylpyrazole 228.30
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 1499331-74-6 Thiophene, methylpyrazole 207.29
(Butan-2-yl)[(thiophen-2-yl)methyl]amine C₉H₁₅NS 869941-81-1 Thiophene, butan-2-yl 169.29
Key Observations:
  • Trimethylpyrazole vs. Sulfonyl/Pyridine/Thiophene Groups : The target compound’s trimethylpyrazole group provides steric hindrance and electron-donating effects, contrasting with sulfonyl (electron-withdrawing, ), pyridine (aromatic, basic, ), and thiophene (sulfur-containing, π-conjugated, ) substituents in analogs.
  • Amine vs.

Physicochemical Properties

  • Lipophilicity : The pentan-3-yl chain in the target compound increases logP compared to shorter-chain analogs like (butan-2-yl)[(thiophen-2-yl)methyl]amine .
  • Solubility : Sulfonamide derivatives (e.g., ) show enhanced aqueous solubility due to polar sulfonyl groups, whereas the target compound’s lipophilic groups may favor organic solvents.

Research Challenges and Opportunities

  • Data Gaps: Limited direct spectroscopic or pharmacological data for the target compound necessitate extrapolation from analogs .
  • Optimization : Structural tuning (e.g., replacing pentan-3-yl with shorter chains) could balance lipophilicity and solubility for specific applications.

Biological Activity

(Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine, with the molecular formula C12H23N3C_{12}H_{23}N_{3} and a molecular weight of approximately 209.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pentan-3-amine with trimethyl-1H-pyrazole derivatives. The process may require specific conditions such as temperature control and the use of solvents to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines. A notable study evaluated a series of pyrazole derivatives and reported IC50 values indicating their effectiveness in inhibiting tumor cell growth:

CompoundCell LineIC50 (µM)
4lHeLa0.76
4oJurkat1.5
CA-4A5491.2

These findings suggest that compounds with similar structures may also exhibit comparable or enhanced biological activity against cancer cells .

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The following table summarizes key findings related to tubulin assembly inhibition:

CompoundTubulin Assembly Inhibition IC50 (µM)Colchicine Binding (%)
4l0.7686
4o1.575
CA-41.287

The data indicates that this compound might similarly disrupt microtubule dynamics, a common pathway for many anticancer agents .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Antiproliferative Studies : A study involving various pyrazole derivatives demonstrated significant antiproliferative activity against A549, HT-1080, and SGC-7901 cell lines, with some compounds achieving IC50 values below 10 µM, indicating strong potential for further development as antitumor agents .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with certain pyrazole derivatives led to increased apoptosis in cancer cell lines, characterized by mitochondrial depolarization and activation of caspase pathways .
  • Vascular Disruption : Some studies have also indicated that these compounds can disrupt endothelial cell functions, suggesting potential applications in targeting tumor vasculature .

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing (Pentan-3-yl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine, and how can its purity be optimized?

  • Methodology :

  • Use multi-step condensation reactions starting from substituted pyrazole precursors (e.g., 3-methyl-1H-pyrazol-4-amine derivatives) .
  • Employ copper(I) bromide as a catalyst and cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours to facilitate C–N bond formation .
  • Optimize yield (typically 15–20%) via column chromatography using gradients of ethyl acetate/hexane (0–100%) .
    • Structural Validation :
  • Confirm purity via HPLC with UV detection (λ = 254 nm).
  • Characterize using 1^1H/13^{13}C NMR (e.g., δ 8.87 ppm for pyridyl protons) and HRMS (ESI) for molecular ion confirmation .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound across studies?

  • Approach :

  • Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts in NMR spectra .
  • Validate crystallinity via single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms or stereochemistry .
  • Cross-reference with computational models (DFT calculations) to predict spectral profiles and identify outliers .

Advanced Research Questions

Q. What experimental strategies are recommended to study the environmental fate of this compound?

  • Design :

  • Assess biodegradability using OECD 301/302 guidelines (e.g., closed bottle tests with activated sludge) .
  • Measure logP (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation potential .
  • Quantify photodegradation rates under simulated sunlight (λ > 290 nm) and analyze metabolites via LC-MS/MS .
    • Data Interpretation :
  • Address contradictions in persistence data by testing under varying pH/temperature conditions to model real-world scenarios .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound in biological systems?

  • Methodology :

  • Synthesize analogs with modified alkyl chains (e.g., pentan-3-yl → cyclopropyl) or pyrazole substituents (e.g., methyl → trifluoromethyl) .
  • Evaluate bioactivity (e.g., enzyme inhibition) using dose-response assays (IC₅₀ determination) and correlate with steric/electronic parameters (Hammett constants) .
  • Apply molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and validate via SPR (surface plasmon resonance) .

Q. What are the critical considerations for ensuring reproducibility in scaled-up syntheses of this compound?

  • Best Practices :

  • Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) to minimize byproducts .
  • Use high-purity reagents (≥99%) and pre-dry solvents to avoid side reactions (e.g., hydrolysis of intermediates) .
  • Document batch-to-batch variability via QC/QA protocols (e.g., TLC monitoring at each synthetic step) .

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